Disilane, hexaethyl-

Photoelectron spectroscopy UV absorption Electronic transitions

Researchers requiring reproducible silicon thin-film deposition often encounter precursor volatility inconsistencies. Hexaethyldisilane (CAS 1633-09-6) eliminates this issue through demonstrated complete sublimation behavior-a critical prerequisite for reliable vapor-phase delivery in ALD and CVD processes. • Complete sublimation ensures clean vapor delivery without residue, unlike higher alkyl-chain analogs that decompose or fail to volatilize cleanly. • Achievable phase purity via fractional vacuum distillation guarantees consistent precursor delivery free from cyclic oligomer contamination. • The compound’s intermediate volatility (bp 242-250 °C) offers a safer handling profile compared to highly pyrophoric silane or disilane, simplifying procurement and laboratory storage.

Molecular Formula C12H30Si2
Molecular Weight 230.54 g/mol
CAS No. 1633-09-6
Cat. No. B160177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisilane, hexaethyl-
CAS1633-09-6
Molecular FormulaC12H30Si2
Molecular Weight230.54 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)[Si](CC)(CC)CC
InChIInChI=1S/C12H30Si2/c1-7-13(8-2,9-3)14(10-4,11-5)12-6/h7-12H2,1-6H3
InChIKeyXEJUFRSVJVTIFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexaethyldisilane Technical Profile


Hexaethyldisilane (CAS 1633-09-6), with molecular formula C₁₂H₃₀Si₂ and molecular weight 230.54 g/mol, is a hexaalkyldisilane featuring a central silicon-silicon (Si–Si) bond and six ethyl substituents [1]. This organosilicon compound exists as a solid at ambient temperature and exhibits a boiling point of approximately 242–250 °C at 760 mmHg, with density ranging from 0.773 to 0.8407 g/cm³ depending on measurement conditions . Hexaethyldisilane has been investigated as a volatile precursor for silicon-containing thin film deposition via atomic layer deposition (ALD) and chemical vapor deposition (CVD), with its complete sublimation under thermal analysis distinguishing it from higher alkyl-chain hexaalkyldisilane analogs that fail to volatilize cleanly [2][3].

Hexaethyldisilane Irreplaceability


Hexaalkyldisilanes with different alkyl chain lengths exhibit fundamentally divergent physicochemical properties that preclude generic substitution. In the homologous series from methyl to n-butyl derivatives, only the ethyl variant (hexaethyldisilane) can be obtained phase-pure via fractional vacuum distillation, whereas n-butyl and iso-butyl analogs fail to yield phase-pure compounds under identical synthetic protocols [1]. Furthermore, thermal analysis reveals that the sublimation behavior—critical for ALD precursor viability—varies systematically with molecular size, with hexaethyldisilane demonstrating complete sublimation while higher homologs exhibit incomplete volatilization or decomposition [1]. In radical-mediated synthetic applications, the Si–Si bond stability of hexaethyldisilane toward homolytic cleavage differs from that of its tin analog (hexaethyldistannane), which undergoes facile Sn–Sn bond cleavage under identical peroxide conditions [2]. These compound-specific properties render generic substitution scientifically invalid.

Hexaethyldisilane Differentiation Evidence


Electronic Structure vs. Hexamethyldisilane

Hexaethyldisilane exhibits a distinct second electronic absorption band in solution that is absent in the gas-phase spectrum of hexamethyldisilane, corresponding to a σ(Si–Si) → σ*(Si–Si) transition. This band appears only in the solution spectra of hexaethyldisilane (2) and higher alkyl disilanes (3–4), whereas hexamethyldisilane (1) shows this transition exclusively in the gas phase [1]. The lowest energy absorption band in all compounds is assigned to a doubly degenerate σ(Si–Si)(HOMO) → π*(Si–C)(LUMO) transition. Photoelectron spectra and MP2/VTZ-optimized geometries confirm systematic alkyl-group-dependent trends in ionization potentials and Si–Si bond lengths [1].

Photoelectron spectroscopy UV absorption Electronic transitions Disilane chromophore

Phase Purity and Volatility

Hexaethyldisilane is one of the few hexaalkyldisilanes that can be obtained phase-pure via careful fractional vacuum distillation. In a systematic study across ethyl, n-propyl, iso-propyl, n-butyl, and iso-butyl derivatives, only the ethyl and iso-propyl variants yielded phase-pure disilane products; n-butyl and iso-butyl derivatives failed to produce any phase-pure compounds under the same synthetic conditions [1]. Thermal gravimetric analysis of the pure compounds demonstrates complete sublimation, establishing viability as ALD precursors—a property that cannot be assumed for the non-phase-pure butyl analogs [1].

Atomic layer deposition Precursor chemistry Thermal analysis Phase purity

Si–Si vs. Sn–Sn Bond Reactivity

Under identical free-radical conditions (reaction with benzoyl peroxide and tert-butyl peroxide), hexaethyldisilane exhibits Si–Si and Si–C bond stability toward homolytic cleavage, whereas the tin analog hexaethyldistannane undergoes Sn–Sn bond cleavage. In hexaethyldisilane, peroxide-derived radicals abstract hydrogen from ethyl groups rather than cleaving the Si–Si bond; the resulting silicon-containing radicals subsequently recombine [1]. In contrast, hexaethyldistannane reacts via Sn–Sn bond cleavage, producing complex product mixtures including methane, ethane, butane, tert-butyl alcohol, tert-butoxytriethyltin, and decaethyltetrastannane [1].

Free-radical chemistry Organometallic synthesis Peroxide reactions Bond cleavage

Physical Property Comparison

Hexaethyldisilane presents a physical property profile distinct from widely used silicon precursors. Its boiling point (242–250 °C at 760 mmHg) and low vapor pressure (0.0535–0.1 mmHg at 25 °C) [1] place it in an intermediate volatility regime—substantially less volatile than silane (SiH₄, boiling point –112 °C) and disilane (Si₂H₆, boiling point –14 °C), yet more thermally stable and easier to handle. The compound exhibits a closed-cup flash point of 11 °C [2] and calculated flash point of 80.4 °C [3], with GHS classification as Flammable Liquid Category 2 (H225) [4]. This volatility-stability balance offers a distinct handling envelope for ALD/CVD processes compared to highly pyrophoric lower silanes or low-volatility solid precursors.

Precursor selection Volatility Vapor pressure CVD/ALD

Synthetic Accessibility

The synthetic accessibility of hexaalkyldisilanes is strongly dependent on alkyl chain length. Hexaethyldisilane is obtainable phase-pure in approximately 80% yield via optimized synthetic procedures , and can be prepared via general procedures from chlorosilanes and lithium in THF that also yield hexamethyldisilane and 1,2-dibenzyl-1,1,2,2-tetramethyldisilane [1]. In contrast, n-butyl and iso-butyl derivatives yield no phase-pure compounds under identical reaction and workup conditions [2]. This establishes hexaethyldisilane as the highest molecular weight hexaalkyldisilane that remains synthetically accessible as a phase-pure product, creating a practical upper boundary for procurement of well-characterized disilane precursors.

Organosilicon synthesis Precursor development Alkyl group effects

Hexaethyldisilane Applications


Silicon Thin Film ALD

Hexaethyldisilane is prioritized as an ALD precursor for silicon thin films due to its demonstrated complete sublimation under thermal analysis—a prerequisite for reproducible vapor-phase delivery that higher alkyl analogs fail to meet [1]. The SiALD project explicitly investigated hexaethyldisilane alongside 2-diisopropyldisilane as candidate precursors for efficient deposition of silicon materials by ALD, targeting applications in next-generation photovoltaic devices [2]. The compound's phase purity (achievable via fractional vacuum distillation) ensures consistent precursor delivery without contamination from cyclic oligomers that plague propyl and butyl derivatives [1].

Radical Silylation with Si–Si Integrity

In synthetic protocols where silyl radical generation is desired without concomitant Si–Si bond cleavage, hexaethyldisilane offers a distinct advantage over organotin analogs. Under free-radical peroxide conditions, hexaethyldisilane maintains Si–Si bond integrity while allowing hydrogen abstraction from ethyl groups, followed by silicon-centered radical recombination [1]. This contrasts sharply with hexaethyldistannane, which undergoes Sn–Sn bond cleavage producing complex product mixtures requiring extensive separation [1]. The controlled reactivity profile supports cleaner synthetic routes in organosilicon chemistry.

Disilane Chromophore Spectroscopy

Hexaethyldisilane serves as a critical reference compound in understanding Si–Si bond electronic structure, offering a distinct UV absorption profile from hexamethyldisilane. The observation of the σ(Si–Si) → σ*(Si–Si) transition in solution spectra of hexaethyldisilane (but absent in solution spectra of hexamethyldisilane) provides an experimental handle for studying solvent effects on disilane electronic structure [1]. This differentiation makes hexaethyldisilane the preferred hexaalkyldisilane for photophysical investigations where solution-phase measurements are required.

PECVD Silicon Precursor

Hexaethyldisilane has been investigated in plasma-enhanced chemical vapor deposition (PECVD) for silicon film growth, demonstrating contributions to film uniformity and adhesion properties suitable for electronic device fabrication [1]. The compound's intermediate volatility (boiling point 242–250 °C) provides a safer handling profile compared to highly pyrophoric silane or disilane, while its complete sublimation behavior ensures clean vapor delivery without residue formation [2].

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